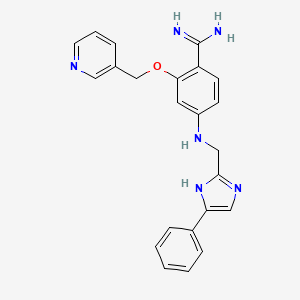

Kallikrein 5-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H22N6O |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

4-[(5-phenyl-1H-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide |

InChI |

InChI=1S/C23H22N6O/c24-23(25)19-9-8-18(11-21(19)30-15-16-5-4-10-26-12-16)27-14-22-28-13-20(29-22)17-6-2-1-3-7-17/h1-13,27H,14-15H2,(H3,24,25)(H,28,29) |

InChI Key |

ZDLCAMFQMDNCSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)CNC3=CC(=C(C=C3)C(=N)N)OCC4=CN=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Kallikrein 5 Inhibitors: A Technical Guide

Disclaimer: This document provides a general overview of the mechanism of action of Kallikrein 5 (KLK5) inhibitors based on publicly available scientific literature. The specific compound "Kallikrein 5-IN-2" appears to be a research chemical with no detailed mechanism of action, quantitative data, or specific experimental protocols published in peer-reviewed literature as of the latest search. Therefore, the information presented herein is based on the broader class of KLK5 inhibitors and should be interpreted as a general guide for researchers, scientists, and drug development professionals.

Introduction to Kallikrein 5 (KLK5)

Kallikrein-related peptidase 5 (KLK5) is a serine protease predominantly found in the stratum corneum of the skin.[1][2] It plays a crucial role in the process of skin desquamation (shedding of dead skin cells) by degrading corneodesmosomal proteins that hold corneocytes together.[1][2] Dysregulation and hyperactivity of KLK5 are implicated in various skin disorders, including Netherton Syndrome, atopic dermatitis, and rosacea, leading to impaired skin barrier function and inflammation.[1][3]

KLK5 inhibitors are molecules designed to bind to the KLK5 enzyme and block its catalytic activity.[1] By doing so, they aim to restore the integrity of the skin barrier, reduce inflammation, and control excessive skin shedding.[1] These inhibitors can be small molecules, peptides, or antibodies.[1]

Core Mechanism of Action of KLK5 Inhibitors

The primary mechanism of action for KLK5 inhibitors involves direct binding to the active site of the KLK5 enzyme, preventing its interaction with natural substrates.[1] This inhibition blocks the downstream signaling cascades initiated by KLK5 activity.

A key pathway initiated by KLK5 is the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[4][5][6] KLK5 cleaves the extracellular domain of PAR2, exposing a tethered ligand that activates the receptor. This activation leads to the release of pro-inflammatory cytokines and chemokines, such as thymic stromal lymphopoietin (TSLP), IL-8, and TNF-α, contributing to skin inflammation.[3][5][6]

KLK5 inhibitors, by blocking the enzymatic activity of KLK5, prevent the cleavage and subsequent activation of PAR2, thereby mitigating the inflammatory response.

Quantitative Data for Exemplary KLK5 Inhibitors

While specific data for "this compound" is unavailable, the following tables summarize quantitative data for other known KLK5 inhibitors to provide a comparative reference.

| Inhibitor | Type | Target(s) | IC50 (KLK5) | Selectivity | Reference |

| GSK951 | Small Molecule | KLK5 | 250 pM | >100-fold over KLK7 and KLK14 | [7] |

| Brazilin | Natural Product | KLK5, KLK14 | 20 µM | [8] | |

| Ursolic Acid | Triterpenoid | KLK5, Trypsin | 5.8 µM | Selective over KLK7 and chymotrypsin C | [9] |

| Tumulosic Acid | Triterpenoid | KLK5, Trypsin | 14.84 µM | Weak inhibition of KLK7 and chymotrypsin C | [9] |

| LEKTI fragments (D8-D11) | Peptide | KLK5, KLK14 | Ki = 3.7 nM | [10] |

Signaling Pathways and Experimental Workflows

KLK5-PAR2 Signaling Pathway and Inhibition

The following diagram illustrates the KLK5-mediated activation of the PAR2 signaling pathway and the mechanism of its inhibition.

Caption: KLK5-PAR2 signaling pathway and its inhibition.

Experimental Workflow for KLK5 Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and characterization of novel KLK5 inhibitors.

References

- 1. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]

- 4. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]

- 5. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.tees.ac.uk [research.tees.ac.uk]

- 9. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

A Technical Guide to the Synthesis and Characterization of Kallikrein 5-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in the physiological process of skin desquamation (shedding). Dysregulation of KLK5 activity has been implicated in various skin disorders, including Netherton syndrome, atopic dermatitis, and rosacea, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the synthesis and characterization of Kallikrein 5-IN-2, a selective inhibitor of KLK5. This document is intended for researchers, scientists, and drug development professionals interested in the development of novel dermatological therapies.

This compound, also identified as "compound 21" in seminal literature, has demonstrated significant potential in normalizing epidermal shedding and reducing associated inflammation and itching. The following sections detail the synthetic route, key characterization data, and experimental protocols for evaluating the efficacy of this inhibitor.

Synthesis of this compound (Compound 21)

While the full, detailed synthesis protocol for this compound is proprietary and not publicly available in its entirety, the key starting materials and general synthetic strategies can be inferred from related literature and the chemical structure. The synthesis likely involves a multi-step process culminating in the formation of the final active compound. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Characterization of this compound

The characterization of this compound involves a series of in vitro assays to determine its potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

| Parameter | Value | Reference |

| pIC50 | 7.1 | [1] |

| Non-phototoxicity | No toxicity observed at 100 μg/mL | [1] |

| Stability | Stable at pH 4-8 under non-oxidative conditions | [1] |

Experimental Protocols

1. Kallikrein 5 Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against KLK5.

-

Materials:

-

Recombinant human Kallikrein 5 (rhKLK5)

-

Fluorogenic substrate (e.g., Boc-VPR-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

This compound (dissolved in DMSO)

-

384-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of rhKLK5 to each well of the microplate.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at 37°C for a specified period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for KLK5 inhibition assay.

2. Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity is tested against a panel of other related serine proteases (e.g., KLK1, KLK7, trypsin, chymotrypsin) using similar fluorometric assays with appropriate substrates for each enzyme.

3. Stability and Solubility Assays

-

pH Stability: The stability of this compound is evaluated by incubating the compound in buffers of varying pH (e.g., pH 4, 6, 8) at a constant temperature (e.g., 40°C) over an extended period. The concentration of the compound is measured at different time points using analytical techniques like HPLC to determine its half-life.[1]

-

Solubility: The solubility of this compound is determined in various aqueous buffers and solvents relevant for formulation and biological testing.

Signaling Pathway of Kallikrein 5 in Skin

Kallikrein 5 is a key player in a proteolytic cascade that regulates skin desquamation. It is secreted as an inactive zymogen and becomes activated in the stratum corneum. Activated KLK5 can then activate other kallikreins, such as KLK7 and KLK14, and directly cleave desmosomal proteins, leading to the shedding of corneocytes. In pathological conditions, over-activity of KLK5 can lead to excessive breakdown of the skin barrier and inflammation.

Caption: Simplified signaling pathway of KLK5 in skin desquamation.

Conclusion

This compound is a potent and selective inhibitor of KLK5 with promising characteristics for the development of topical treatments for skin disorders associated with KLK5 hyperactivity. This guide provides a foundational understanding of its synthesis and characterization, offering a starting point for further research and development in this area. The detailed experimental protocols and visual representations of key processes are intended to facilitate the practical application of this knowledge in a laboratory setting. Further investigation into the precise synthetic route and in vivo efficacy is warranted to fully explore the therapeutic potential of this compound.

References

In-Depth Technical Guide: Kallikrein 5-IN-2 Binding Affinity to KLK5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Kallikrein 5-IN-2 to its target, Kallikrein-related peptidase 5 (KLK5). The document details quantitative binding data, selectivity, and the experimental methodologies for determination. Furthermore, it elucidates the critical role of the KLK5 signaling pathway in skin pathophysiology and the mechanism of its inhibition.

Quantitative Binding Affinity and Selectivity

This compound is a selective inhibitor of KLK5.[1] The binding affinity has been quantified by its pIC50 value, which is a measure of the concentration of an inhibitor required to block 50% of the enzyme's activity. A higher pIC50 value indicates a more potent inhibitor.

Table 1: Binding Affinity of this compound for KLK5

| Inhibitor | Target | pIC50 |

| This compound | KLK5 | 7.1 |

Source: MedchemExpress.com[1]

The selectivity of an inhibitor is a crucial parameter in drug development, indicating its specificity for the intended target over other related enzymes. This compound has been profiled against other members of the kallikrein family to determine its selectivity.

Table 2: Selectivity Profile of this compound

| Target | pIC50 |

| KLK5 | 7.1 |

| KLK8 | 6.1 |

| KLK14 | 5.4 |

| KLKB1 | 5.2 |

| KLK1 | 4.2 |

Source: MedchemExpress.com. A higher pIC50 indicates greater potency.

Experimental Protocols

The determination of the binding affinity of this compound to KLK5 is typically performed using a fluorogenic substrate assay. This method measures the enzymatic activity of KLK5 by detecting the fluorescence generated from the cleavage of a specific substrate. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence.

Principle of the Fluorogenic Substrate Assay

The assay utilizes a synthetic peptide substrate that is conjugated to a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by active KLK5, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.

Materials and Reagents

-

Recombinant Human KLK5

-

Fluorogenic Peptide Substrate (e.g., Boc-Val-Pro-Arg-AMC)

-

Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 8.0)

-

This compound (or other test inhibitors)

-

Dimethyl Sulfoxide (DMSO) for compound dilution

-

96-well black microplates

-

Fluorescence plate reader

Assay Procedure for pIC50 Determination

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human KLK5 in assay buffer.

-

Prepare a stock solution of the fluorogenic peptide substrate in DMSO.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the final desired concentrations.

-

-

Enzyme Inhibition Reaction:

-

To the wells of a 96-well black microplate, add the assay buffer.

-

Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Add the recombinant human KLK5 to all wells and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

-

Substrate Addition and Signal Detection:

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) over a specific time course using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

The pIC50 is then calculated as the negative logarithm of the IC50 value.

-

KLK5 Signaling Pathway and Mechanism of Inhibition

KLK5 plays a pivotal role in the regulation of skin barrier homeostasis and inflammation.[2] Its dysregulation is implicated in inflammatory skin conditions such as Netherton Syndrome and atopic dermatitis.[3][4][5][6]

The KLK5-PAR2 Signaling Cascade

In the skin, KLK5 is a key activator of a signaling cascade that contributes to inflammation. A primary downstream target of KLK5 is the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.

Caption: KLK5-mediated activation of PAR2 signaling pathway.

Unregulated KLK5 activity leads to the cleavage and subsequent activation of PAR2.[3][4][5][6][7] This activation triggers downstream signaling pathways, including the activation of the transcription factor NF-κB.[3][4][5][6][7] Activated NF-κB then promotes the expression of various pro-inflammatory cytokines and chemokines, such as Thymic Stromal Lymphopoietin (TSLP), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5][6][7] This cascade of events contributes to the inflammatory skin phenotype observed in diseases with elevated KLK5 activity.[3][4][5][6][7]

Mechanism of Inhibition by this compound

This compound acts as a direct inhibitor of KLK5's enzymatic activity.[1] By binding to the active site of the KLK5 enzyme, it prevents the cleavage of its natural substrates, including PAR2. This inhibition effectively blocks the initiation of the pro-inflammatory signaling cascade.

Caption: Mechanism of action of this compound.

By effectively neutralizing KLK5 activity, this compound has the potential to normalize epidermal shedding and alleviate the associated inflammation and itching characteristic of certain skin disorders.[1] This makes it a promising therapeutic candidate for further investigation in the treatment of KLK5-mediated pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. Genome-wide association study identifies kallikrein 5 in type 2 inflammation-low asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

An In-depth Technical Guide to the Discovery and Development of Kallikrein 5-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kallikrein 5 (KLK5), a serine protease found in the epidermis, plays a crucial role in skin desquamation and has been implicated in various inflammatory skin disorders.[1] Its dysregulation is associated with conditions such as Netherton Syndrome, atopic dermatitis, and rosacea.[2][3] As a key enzyme in a proteolytic cascade that includes the activation of other kallikreins like KLK7 and KLK14, KLK5 represents a compelling therapeutic target.[1] Kallikrein 5-IN-2 is a selective inhibitor of KLK5 developed to normalize epidermal shedding and mitigate associated inflammation and itching.[2][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

| Target | pIC50 |

| Kallikrein 5 (KLK5) | 7.1 |

Data sourced from MedChemExpress and other suppliers.[2][5][6]

Table 2: Selectivity Profile of this compound

| Target | pIC50 |

| Kallikrein 8 (KLK8) | 6.1 |

| Kallikrein 14 (KLK14) | 5.4 |

| Plasma Kallikrein (KLKB1) | 5.2 |

| Kallikrein 1 (KLK1) | 4.2 |

Data sourced from MedChemExpress.[6]

Table 3: Physicochemical and In Vitro Properties of this compound

| Property | Value / Observation |

| Molecular Formula | C23H22N6O |

| Molecular Weight | 398.46 g/mol |

| CAS Number | 2361160-57-6 |

| IUPAC Name | 4-({[5-(4-aminophenyl)-1H-imidazol-2-yl]methyl}amino)-2-(pyridin-3-ylmethoxy)benzamidine |

| SMILES | N=C(C1=CC=C(NCC2=NC=C(C3=CC=CC=C3)N2)C=C1OCC4=CC=CN=C4)N |

| Solubility | Good solubility in water and Britton-Robinson buffer at pH 4 (approx. 1 mg/mL). Lower solubility at pH 6 and pH 8.[2] |

| Stability | Good stability at 40°C across pH 4-8 with a half-life of more than 1000 hours under non-oxidative conditions.[2] |

| Phototoxicity | No phototoxicity observed in Balb/c 3T3 fibroblasts at 100 µg/mL for 1 hour.[2] |

| Cytotoxicity | No significant toxicity observed in Balb/c 3T3 fibroblasts at 100 µg/mL for 1 hour.[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a benzamidine derivative, can be achieved through a multi-step process. While the exact proprietary synthesis has not been publicly disclosed, a general and plausible synthetic route based on the known synthesis of similar benzamidine derivatives is outlined below. This typically involves the Pinner reaction or variations thereof.[7][8][9][10]

General Procedure for the Synthesis of Benzamidine Derivatives:

-

Formation of an Imidate Ester Hydrochloride (Pinner Salt): A substituted benzonitrile is reacted with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., dry HCl gas). This reaction forms the corresponding imidate ester hydrochloride, commonly known as a Pinner salt.

-

Ammonolysis to form the Benzamidine: The Pinner salt is then treated with ammonia (or an amine) to yield the final benzamidine derivative.

Note: The specific starting materials and reaction conditions would be tailored to achieve the final structure of this compound. The synthesis would likely involve the coupling of the substituted benzamidine core with the imidazole and pyridine moieties.

KLK5 Enzymatic Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of compounds against human Kallikrein 5.

Materials:

-

Recombinant human Kallikrein 5 (rhKLK5)

-

Fluorogenic peptide substrate (e.g., Boc-Val-Pro-Arg-AMC or Z-Val-Val-Arg-AMC)[4][11]

-

Assay Buffer: 100 mM Sodium Phosphate, pH 8.0

-

Test compound (this compound)

-

Positive control inhibitor (e.g., Leupeptin or Gabexate mesylate)[4][11]

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the desired concentrations of the test compound or positive control. Include wells with solvent only as a negative control.

-

Add rhKLK5 to each well to a final concentration of approximately 8.1 nM.[11]

-

Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration of 10-100 µM.[4][11]

-

Immediately begin monitoring the fluorescence intensity at 37°C using a kinetic plate reader.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based PAR2 Activation Assay (Calcium Flux)

This assay measures the ability of KLK5 to activate Protease-Activated Receptor 2 (PAR2) on cells and the inhibitory effect of this compound. Activation of PAR2, a Gq-coupled receptor, leads to an increase in intracellular calcium.[7]

Materials:

-

HEK293 cells stably expressing human PAR2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[12]

-

Assay Buffer (e.g., Krebs buffer)[12]

-

Recombinant human Kallikrein 5 (rhKLK5)

-

Test compound (this compound)

-

Positive control PAR2 agonist (e.g., SLIGKV-NH2)

-

Black, clear-bottom 96-well microplate

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed the PAR2-expressing HEK293 cells into the 96-well plate and grow to confluency.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 45-60 minutes at 37°C.[5]

-

Wash the cells with Assay Buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

-

To test for inhibition, pre-incubate the cells with various concentrations of this compound.

-

Inject rhKLK5 into the wells to activate PAR2.

-

Continuously measure the fluorescence intensity to monitor the change in intracellular calcium concentration.

-

The increase in fluorescence indicates PAR2 activation. The reduction in the fluorescence signal in the presence of this compound demonstrates its inhibitory effect on KLK5-mediated PAR2 activation.

-

Data can be expressed as the peak fluorescence intensity or the area under the curve.

Western Blot for Desmoglein 1 (DSG1) in Keratinocytes

This protocol is for assessing the effect of KLK5 and its inhibition on the levels of Desmoglein 1, a key component of desmosomes that is a substrate for KLK5.

Materials:

-

Human keratinocytes (e.g., HaCaT or primary keratinocytes)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Recombinant human Kallikrein 5 (rhKLK5)

-

This compound

-

Primary antibody against Desmoglein 1

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture human keratinocytes to near confluency.

-

Treat the cells with rhKLK5 in the presence or absence of various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against Desmoglein 1 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of Desmoglein 1 in each sample. A decrease in DSG1 upon rhKLK5 treatment and its rescue by this compound would be expected.

Visualizations

Signaling Pathways

References

- 1. Kallikrein-5 - Wikipedia [en.wikipedia.org]

- 2. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bu.edu [bu.edu]

- 6. Structure guided drug design to develop kallikrein 5 inhibitors to treat Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. innoprot.com [innoprot.com]

- 9. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Inhibition of Human Kallikrein 5 Protease by Triterpenoids from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Kallikrein 5 Inhibitors: A Technical Guide for Drug Development Professionals

Introduction: Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a pivotal role in skin homeostasis, primarily through the regulation of desquamation.[1][2] Dysregulation of KLK5 activity is implicated in various inflammatory skin disorders, including Netherton syndrome and atopic dermatitis, making it a compelling therapeutic target.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a key class of small-molecule KLK5 inhibitors, offering insights for researchers and professionals in drug development. While a specific compound "Kallikrein 5-IN-2" was not identified in public literature, this guide focuses on the well-documented phenolic amidine-based inhibitors and their analogs, which have been developed through structure-based drug design.[4]

Core Structure-Activity Relationship of Phenolic Amidine-Based KLK5 Inhibitors

The development of potent and selective KLK5 inhibitors has been significantly advanced by targeting the S1 pocket of the enzyme, which accommodates the side chain of the substrate's P1 residue. A successful strategy has involved the fragmentation of known trypsin-like serine protease inhibitors to identify key binding motifs.[4] This approach led to the discovery of phenolic amidine-based compounds as a promising scaffold for KLK5 inhibition.

The core scaffold consists of a phenolic ring linked to an amidine group. The amidine provides a key interaction with the catalytic aspartate residue (Asp189) in the S1 pocket of KLK5, while the phenolic hydroxyl group forms additional hydrogen bonds. Structure-based drug design, utilizing X-ray crystallography, has enabled the optimization of this scaffold by exploring modifications to the phenolic ring and replacing it with bioisosteres to enhance potency and selectivity.[4]

For instance, the transition from a simple phenolic amidine to more complex heterocyclic structures like lactams and benzimidazoles has been a key strategy to improve binding affinity and pharmacokinetic properties.[4] These modifications aim to create additional interactions within and around the S1 pocket, leading to inhibitors with picomolar potency. One such highly potent and selective inhibitor, GSK951, emerged from a structure-based design strategy and demonstrates an IC50 of 250 pM for KLK5.[5]

The following table summarizes the structure-activity relationship for a representative set of KLK5 inhibitors based on this scaffold.

| Compound Class | Core Scaffold | Key Modifications | KLK5 IC50 | Selectivity over KLK1 |

| 1 | Phenolic Amidine | Initial fragment hit | Micromolar range | Low |

| 2 | Carbonyl Analogue (Lactam) | Replacement of the phenol with a lactam to explore alternative hydrogen bonding.[4] | Sub-micromolar range | 10-100 fold[4] |

| 3 | Benzimidazole | Replacement of the phenol with a benzimidazole to optimize interactions.[4] | Sub-micromolar range | 10-100 fold[4] |

| GSK951 | Borolane-based | A highly optimized inhibitor identified through structure-based design.[5][6] | 250 pM[5] | >100-fold over KLK7 and KLK14[5] |

Experimental Protocols

Fluorogenic Enzymatic Assay for KLK5 Inhibition

This assay is a standard method for determining the potency of KLK5 inhibitors.

1. Reagents and Materials:

-

Recombinant human KLK5 enzyme

-

Fluorogenic peptide substrate for KLK5 (e.g., Boc-VPR-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

Test compounds (inhibitors) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

2. Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the microplate.

-

Add a solution of recombinant human KLK5 in assay buffer to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Record the reaction kinetics over a set period (e.g., 30-60 minutes).

3. Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Visualizations

Caption: SAR progression of KLK5 inhibitors.

Caption: KLK5 signaling pathway in the skin.

Conclusion

The development of potent and selective KLK5 inhibitors represents a promising therapeutic strategy for a range of inflammatory skin diseases. The structure-activity relationship of phenolic amidine-based inhibitors and their analogs highlights the success of a structure-based drug design approach. By understanding the key interactions within the KLK5 active site, medicinal chemists can rationally design novel inhibitors with improved potency, selectivity, and drug-like properties. The continued exploration of diverse chemical scaffolds and inhibition modalities will be crucial in advancing KLK5-targeted therapies from the laboratory to clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Kallikrein-5 - Wikipedia [en.wikipedia.org]

- 3. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Kallikrein 5 inhibitors identified through structure based drug design in search for a treatment for Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Kallikrein 5 in Skin Barrier Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kallikrein-related peptidase 5 (KLK5) is a serine protease that plays a critical role in the physiological process of skin desquamation. However, its dysregulation and hyperactivity are central to the pathogenesis of several inflammatory skin diseases characterized by a compromised skin barrier, including Netherton Syndrome (NS) and Atopic Dermatitis (AD). This technical guide provides an in-depth analysis of the molecular mechanisms by which KLK5 contributes to skin barrier dysfunction, summarizes key quantitative data from relevant studies, details common experimental protocols for investigating KLK5, and presents visual diagrams of the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the pathological roles of KLK5 in dermatology.

Introduction: The Double-Edged Sword of Epidermal Proteolysis

The skin barrier, primarily localized in the stratum corneum (SC), is essential for protecting the body from external insults and preventing excessive water loss. This barrier is maintained through a dynamic process of keratinocyte differentiation and desquamation. Kallikrein-related peptidase 5 (KLK5), a trypsin-like serine protease, is a key enzyme in the desquamation process.[1] Under normal physiological conditions, the activity of KLK5 is tightly regulated by its endogenous inhibitor, Lympho-Epithelial Kazal-Type-related Inhibitor (LEKTI).[2][3] An imbalance in the KLK5/LEKTI ratio leads to uncontrolled proteolytic activity, resulting in the breakdown of crucial structural proteins, impaired barrier function, and the initiation of inflammatory cascades.[2][3]

This guide will explore the multifaceted role of KLK5 in skin barrier dysfunction, from its fundamental enzymatic properties to its intricate signaling pathways and its validation as a therapeutic target.

The Enzymatic Activity and Substrates of KLK5

KLK5 is secreted into the extracellular space of the stratum granulosum and stratum corneum, where it initiates a proteolytic cascade.[4][5] It is known to auto-activate and also activate other kallikreins, such as KLK7 and KLK14, amplifying the desquamation process.[4][5] The hyperactivity of KLK5 leads to the excessive degradation of key protein components of the corneodesmosomes, the structures responsible for cell-cell adhesion in the stratum corneum.

The primary substrates of KLK5 in the context of skin barrier function include:

-

Desmoglein 1 (DSG1): A major component of corneodesmosomes. Its degradation by KLK5 weakens cell-cell adhesion, leading to premature desquamation and a compromised skin barrier.[2][3]

-

Corneodesmosin (CDSN): Another critical protein for corneodesmosomal integrity.

-

Profilaggrin: KLK5 is involved in the processing of profilaggrin to filaggrin, a protein essential for the formation of the cornified envelope and for maintaining skin hydration.[6][7] Dysregulated KLK5 activity can lead to abnormal filaggrin processing.[6]

Signaling Pathways in KLK5-Mediated Skin Barrier Dysfunction

The pathological effects of KLK5 extend beyond the simple degradation of structural proteins. KLK5 is a potent signaling molecule, primarily through its activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes and other skin cells.[8][9][10]

The KLK5-PAR2 Axis

Activation of PAR2 by KLK5 initiates a downstream signaling cascade that contributes to inflammation and further barrier disruption.[11][12] This pathway is a central driver of the inflammatory phenotype seen in diseases like Netherton Syndrome and atopic dermatitis.[13][14]

Caption: PAR2-independent effects of persistent KLK5 activation.

Quantitative Data on KLK5 in Skin Barrier Dysfunction

The following tables summarize key quantitative findings from studies investigating the role of KLK5 in skin barrier dysfunction.

Table 1: KLK5 Expression and Activity in Disease States

| Parameter | Disease Model | Observation | Reference |

| KLK5 Expression | Atopic Dermatitis (lesional skin) | Upregulated compared to non-lesional skin | [2][3] |

| KLK5 Activity | Netherton Syndrome | Markedly increased due to LEKTI deficiency | [2][15] |

| KLK5 Activity | Spink5-/- Mice (NS model) | Significantly elevated proteolytic activity | [16] |

| KLK5 mRNA | Keratinocytes from NS patients | Overexpressed compared to healthy controls | [13] |

Table 2: Effects of KLK5 on Skin Barrier Components and Inflammatory Markers

| Parameter | Experimental System | Effect of Increased KLK5 Activity | Reference |

| Desmoglein 1 (DSG1) | Keratinocytes overexpressing KLK5 | Over-degradation | [2][3] |

| Thymic Stromal Lymphopoietin (TSLP) mRNA | KLK5-treated normal human keratinocytes | ~7-fold increase | [13] |

| Interleukin-8 (IL-8) Secretion | Keratinocytes with persistent KLK5 expression | Stimulated secretion | [17][18] |

| Total IgE Levels | Serum of transgenic KLK5 mice | Significantly elevated | [19] |

| Transepidermal Water Loss (TEWL) | Spink5-/- Mice | Significantly increased | [16] |

Experimental Protocols for Investigating KLK5

This section provides an overview of common methodologies used to study the function and regulation of KLK5.

Measurement of KLK5 Enzymatic Activity

A common method to quantify KLK5 activity is through the use of a fluorogenic peptide substrate.

Protocol: Fluorometric KLK5 Activity Assay

-

Reagents and Materials:

-

Recombinant human KLK5

-

Fluorogenic peptide substrate (e.g., Boc-V-P-R-AMC)

-

Assay buffer (e.g., 100 mM NaH2PO4, pH 8.0)

-

96-well black microplates

-

Fluorometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., a potential KLK5 inhibitor) in the assay buffer.

-

In a 96-well plate, add recombinant human KLK5 to each well containing the test compound or vehicle control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex 380 nm/Em 460 nm for AMC-based substrates) over a set period.

-

Calculate the rate of substrate cleavage (RFU/min) and determine the percent inhibition for each concentration of the test compound.

-

Assessment of Skin Barrier Function

Transepidermal Water Loss (TEWL) is a standard non-invasive method to assess the integrity of the skin barrier. [20][21][22] Protocol: Measurement of Transepidermal Water Loss (TEWL)

-

Instrumentation:

-

Evaporimeter or Tewameter

-

-

Procedure (in vivo):

-

Acclimatize the subject to the ambient conditions of the measurement room for at least 20-30 minutes.

-

Gently place the probe of the evaporimeter on the skin surface of the area of interest.

-

Allow the reading to stabilize according to the manufacturer's instructions.

-

Record the TEWL value, typically expressed in g/m²/h.

-

Multiple measurements should be taken and averaged for each site.

-

Gene and Protein Expression Analysis

Standard molecular biology techniques are used to quantify the expression of KLK5 and its downstream targets.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of KLK5, SPINK5 (encoding LEKTI), PAR2, and various cytokines (e.g., TSLP, IL8).

-

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the protein levels of KLK5 and secreted cytokines in cell culture supernatants or biological fluids. [23]* Western Blotting: To detect and quantify the protein levels of KLK5, DSG1, and other structural proteins in cell or tissue lysates.

-

Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of KLK5 and other proteins within skin tissue sections.

dot

Caption: A typical experimental workflow for investigating KLK5 function.

KLK5 as a Therapeutic Target

The central role of KLK5 in driving skin barrier dysfunction and inflammation makes it a highly attractive target for therapeutic intervention. [1][24][25]The development of potent and selective KLK5 inhibitors is an active area of research for the treatment of Netherton Syndrome and atopic dermatitis. [24][25][26][27] Strategies for Targeting KLK5:

-

Small Molecule Inhibitors: Development of topical or systemic drugs that directly bind to the active site of KLK5 and block its enzymatic activity. [1]* Peptide-Based Inhibitors: Designing peptides that mimic the inhibitory domains of LEKTI.

-

Antibody-Based Therapies: Developing monoclonal antibodies that specifically target and neutralize KLK5.

Conclusion

Kallikrein 5 is a master regulator of epidermal homeostasis, and its dysregulation is a key driver of skin barrier defects and inflammation in a range of dermatological diseases. A thorough understanding of its enzymatic activity, substrate specificity, and complex signaling pathways is crucial for the development of novel therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the pathological roles of KLK5 and to advance the development of targeted therapies to restore skin barrier function and alleviate the burden of inflammatory skin diseases.

References

- 1. What are KLK5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The role of serine protease Kallikrein 5 in skin barrier dysfunction - a potential therapeutic intervention for atopic dermatitis - UCL Discovery [discovery.ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mednexus.org [mednexus.org]

- 7. Kallikrein-related Peptidase 5 Functions in Proteolytic Processing of Profilaggrin in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kallikreins: Essential epidermal messengers for regulation of the skin microenvironment during homeostasis, repair and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protease-Activated Receptors-2: Role in Skin Biology and Barrier Function - 한국피부장벽학회지 - 한국피부장벽학회 - KISS [kiss.kstudy.com]

- 11. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]

- 12. Protease and Protease-Activated Receptor-2 Signaling in the Pathogenesis of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kallikrein 5 induces atopic dermatitis-like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LEKTI Fragments Specifically Inhibit KLK5, KLK7, and KLK14 and Control Desquamation through a pH-dependent Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. KLK5 Inactivation Reverses Cutaneous Hallmarks of Netherton Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Persistent kallikrein5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity. - UCL Discovery [discovery.ucl.ac.uk]

- 18. Persistent kallikrein 5 activation induces atopic dermatitis-like skin architecture independent of PAR2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Skin Barrier – Function, Restoration and Repair | SGS Australia [sgs.com]

- 21. karger.com [karger.com]

- 22. The Science of Skin: Measuring Damage and Assessing Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development and evaluation of an ELISA method for the measurement of kallikrein-related peptidase 5 (KLK5) in human serum [scirp.org]

- 24. researchgate.net [researchgate.net]

- 25. Structure guided drug design to develop kallikrein 5 inhibitors to treat Netherton syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Kallikrein 5 inhibitors identified through structure based drug design in search for a treatment for Netherton Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design and development of a series of borocycles as selective, covalent kallikrein 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kallikrein 5 Proteolytic Cascade: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Kallikrein 5 (KLK5) proteolytic cascade initiation, a critical pathway in skin homeostasis and various pathologies. This document details the molecular mechanisms, key players, and regulatory processes involved, offering valuable insights for researchers in dermatology, inflammation, and drug discovery.

Introduction to the Kallikrein 5 Cascade

Kallikrein-related peptidase 5 (KLK5), also known as stratum corneum tryptic enzyme (SCTE), is a secreted serine protease that plays a pivotal role in the desquamation process of the skin.[1][2] It is the initiator of a complex proteolytic cascade that regulates the shedding of corneocytes, the terminally differentiated keratinocytes of the outermost layer of the epidermis, the stratum corneum.[2] Dysregulation of the KLK5 cascade is implicated in several skin disorders, most notably Netherton syndrome, a severe genetic skin disease characterized by excessive desquamation, inflammation, and atopic manifestations.[2] Understanding the intricate details of KLK5 activation and its downstream signaling is crucial for the development of targeted therapeutics for these debilitating conditions.

Initiation of the KLK5 Proteolytic Cascade

The initiation of the KLK5 cascade is a tightly regulated process involving both auto-activation and activation by other proteases.

Zymogen Activation

KLK5 is synthesized as an inactive zymogen, pro-KLK5, which requires proteolytic cleavage to become active. This activation involves the removal of an N-terminal pro-peptide.[2]

Activation Mechanisms:

-

Auto-activation: Pro-KLK5 has the ability to auto-activate, a process that is thought to be a key initiating step of the cascade.[2]

-

Activation by other proteases: Other proteases, such as matriptase, a type II transmembrane serine protease, have been shown to activate pro-KLK5.[3]

The KLK5-Initiated Cascade

Once activated, KLK5 propagates a proteolytic cascade by activating other kallikreins, including:

-

Pro-KLK7 (Stratum Corneum Chymotryptic Enzyme - SCCE): KLK5 is a known activator of pro-KLK7.[2][4]

-

Pro-KLK14: KLK5 also activates pro-KLK14.[2]

-

Pro-Elastase-2: This enzyme is another downstream target of KLK5 activation.

Furthermore, a positive feedback loop exists where activated KLK14 can, in turn, activate pro-KLK5, thus amplifying the cascade.[1]

Regulation of the KLK5 Cascade

The activity of the KLK5 cascade is meticulously controlled by endogenous inhibitors and environmental factors, primarily pH.

Endogenous Inhibition by LEKTI

The primary endogenous inhibitor of KLK5 is the lympho-epithelial Kazal-type-related inhibitor (LEKTI), encoded by the SPINK5 gene. LEKTI is a multidomain serine protease inhibitor that potently inhibits KLK5, as well as other kallikreins like KLK7 and KLK14.[5] The interaction between LEKTI and KLK5 is crucial for preventing premature and excessive degradation of the stratum corneum.

pH-Dependent Regulation

The interaction between LEKTI and KLK5 is highly pH-dependent. In the lower, less acidic layers of the stratum corneum, LEKTI binds tightly to KLK5, keeping it inactive. As corneocytes move towards the skin surface, the pH becomes more acidic. This acidic environment promotes the dissociation of the LEKTI-KLK5 complex, leading to the release of active KLK5 and the initiation of the desquamation process.[5]

Downstream Effects of KLK5 Activation

The activation of the KLK5 cascade leads to two major downstream events: desquamation and inflammation.

Desquamation

Active KLK5, along with other activated kallikreins like KLK7, degrades key structural proteins of the corneodesmosomes, the intercellular adhesive structures that hold corneocytes together. These proteins include:

The degradation of these proteins leads to the loss of cell-cell adhesion and the subsequent shedding of corneocytes from the skin surface.

Inflammation via PAR2 Activation

KLK5 is a potent activator of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor expressed on keratinocytes.[6] Activation of PAR2 by KLK5 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, such as interleukin-8 (IL-8) and thymic stromal lymphopoietin (TSLP). This inflammatory signaling contributes to the clinical features of skin diseases associated with KLK5 hyperactivity.[6]

Data Presentation

Kinetic Parameters of KLK5 for Synthetic Substrates

| Substrate Sequence | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| GRSR | 130 ± 20 | 1.8 ± 0.1 | 13,800 | [7] |

| YRSR | 160 ± 20 | 2.0 ± 0.1 | 12,500 | [7] |

| GRNR | 200 ± 30 | 1.9 ± 0.1 | 9,500 | [7] |

Inhibition of KLK5 by LEKTI Domains and Synthetic Inhibitors

| Inhibitor | K_i_ (nM) | IC₅₀ | Reference |

| LEKTI Domain 8-11 | 3.7 | - | [5] |

| SFTI-1 variant | 4.2 ± 0.2 | - | [7] |

Experimental Protocols

Recombinant Human KLK5 Expression and Purification (Pichia pastoris)

This protocol provides a general framework for the expression and purification of recombinant human KLK5 using the Pichia pastoris expression system.

1. Gene Synthesis and Cloning:

- Synthesize the cDNA sequence encoding the mature human KLK5 protein (amino acids 67-293).

- Clone the KLK5 cDNA into a Pichia expression vector (e.g., pPICZα A) downstream of the AOX1 promoter and in-frame with a C-terminal His-tag.

2. Pichia pastoris Transformation:

- Linearize the expression vector with a suitable restriction enzyme.

- Transform competent P. pastoris cells (e.g., strain X-33) with the linearized vector by electroporation.

- Select for positive transformants on YPDS plates containing Zeocin™.

3. Protein Expression:

- Inoculate a single colony of a positive transformant into 25 mL of BMGY medium and grow at 30°C with shaking (250-300 rpm) until the culture reaches an OD₆₀₀ of 2-6.

- Inoculate a larger volume of BMGY (e.g., 1 L) with the starter culture and grow under the same conditions.

- To induce expression, harvest the cells by centrifugation (1500 x g for 5 min) and resuspend the cell pellet in BMMY medium (containing 0.5% methanol).

- Continue to grow the culture at 30°C, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.

4. Protein Purification:

- After 72-96 hours of induction, harvest the culture supernatant by centrifugation.

- Clarify the supernatant by filtration (0.45 µm filter).

- Perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.

- Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM).

- Elute the His-tagged KLK5 protein with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- Dialyze the eluted protein against a suitable storage buffer (e.g., PBS, pH 7.4) and store at -80°C.

KLK5 Activity Assay using a Fluorogenic Substrate

This assay measures the enzymatic activity of KLK5 using the fluorogenic substrate Boc-Val-Pro-Arg-7-amido-4-methylcoumarin (Boc-VPR-AMC).

Materials:

-

Recombinant active human KLK5

-

Boc-VPR-AMC substrate (stock solution in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a working solution of KLK5 in Assay Buffer (e.g., 10 nM).

-

Prepare a series of dilutions of the Boc-VPR-AMC substrate in Assay Buffer (e.g., from 0 to 200 µM).

-

Add 50 µL of the KLK5 working solution to each well of the microplate.

-

Initiate the reaction by adding 50 µL of the substrate dilutions to the corresponding wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm in kinetic mode for 15-30 minutes at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Western Blot Analysis of Corneodesmosin Degradation

This protocol describes the detection of corneodesmosin (CDSN) degradation by KLK5 in skin extracts.

1. Sample Preparation:

- Extract proteins from human epidermis or stratum corneum samples using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

- Determine the protein concentration of the extracts using a protein assay (e.g., BCA assay).

2. KLK5 Treatment:

- Incubate a defined amount of protein extract (e.g., 20 µg) with or without active recombinant KLK5 (e.g., 100 nM) in an appropriate reaction buffer at 37°C for various time points.

3. SDS-PAGE and Western Blotting:

- Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

- Separate the proteins by SDS-PAGE on a polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for corneodesmosin overnight at 4°C.

- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

PAR2 Activation Assay (Calcium Mobilization)

This assay measures the activation of PAR2 by KLK5 by detecting changes in intracellular calcium levels.

1. Cell Culture and Dye Loading:

- Culture cells expressing PAR2 (e.g., HEK293 cells) in a 96-well black, clear-bottom plate until confluent.

- Wash the cells with a suitable buffer (e.g., HBSS).

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

2. Calcium Flux Measurement:

- Wash the cells to remove excess dye.

- Place the plate in a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with injection capabilities.

- Establish a baseline fluorescence reading.

- Inject a solution of active KLK5 (or a known PAR2 agonist as a positive control) into the wells.

- Immediately record the changes in fluorescence intensity over time.

3. Data Analysis:

- The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating PAR2 activation.

- Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

In Situ Zymography for KLK5 Activity in Skin Sections

This protocol allows for the localization of KLK5 proteolytic activity within skin tissue sections.

1. Tissue Preparation:

- Embed fresh-frozen skin biopsies in OCT compound and freeze.

- Cut thin cryosections (e.g., 10 µm) and mount them on slides.

2. Zymography Reaction:

- Prepare a reaction mixture containing a quenched fluorogenic substrate for trypsin-like activity (e.g., DQ-casein from bovine pancreas, fluorescein conjugate) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

- Overlay the tissue sections with the reaction mixture.

- Incubate the slides in a humidified chamber at 37°C in the dark for a specific period (e.g., 1-4 hours).

3. Imaging:

- Wash the sections to remove excess substrate.

- Mount the sections with an aqueous mounting medium.

- Visualize the fluorescence signal using a fluorescence microscope. Areas of proteolytic activity will appear as bright fluorescent signals due to the cleavage of the quenched substrate.

Quantitative Real-Time PCR (qRT-PCR) for KLK5 mRNA Expression

This protocol quantifies the expression level of KLK5 mRNA in keratinocytes.[8]

1. RNA Isolation and cDNA Synthesis:

- Isolate total RNA from cultured keratinocytes using a suitable RNA isolation kit.

- Assess RNA quality and quantity.

- Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

2. qRT-PCR:

- Prepare a reaction mixture containing cDNA, forward and reverse primers for KLK5, a fluorescent probe (e.g., TaqMan probe), and a qPCR master mix.

- Perform the qPCR reaction in a real-time PCR system.

- Include a housekeeping gene (e.g., GAPDH) for normalization.

3. Data Analysis:

- Determine the cycle threshold (Ct) values for KLK5 and the housekeeping gene.

- Calculate the relative expression of KLK5 mRNA using the ΔΔCt method.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Functional Roles of Human Kallikrein-related Peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. KLK5 and KLK7 Ablation Fully Rescues Lethality of Netherton Syndrome-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation profiles of human kallikrein-related peptidases by proteases of the thrombostasis axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of proteinase-activated receptor-2 by human kallikrein-related peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the active site binding specificity of kallikrein-related peptidase 5 (KLK5) guides the design of new peptide substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kallikrein Expression and Cathelicidin Processing Are Independently Controlled in Keratinocytes by Calcium, Vitamin D3, and Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Pathophysiological Role of Kallikrein-5 in Netherton Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netherton Syndrome (NS) is a severe, autosomal recessive genetic disorder characterized by congenital ichthyosiform erythroderma, a specific hair shaft defect (trichorrhexis invaginata), and profound atopic manifestations. The underlying cause of NS is mutations in the SPINK5 gene, which encodes the serine protease inhibitor LEKTI. The absence of functional LEKTI leads to the dysregulation of epidermal proteases, with Kallikrein-5 (KLK5) emerging as a central player in the pathophysiology of the disease. This technical guide provides an in-depth exploration of the role of KLK5 in Netherton Syndrome, detailing its enzymatic activity, downstream signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Central Role of Unopposed KLK5 Activity

In healthy skin, the activity of serine proteases in the stratum corneum is tightly regulated to ensure proper desquamation and maintenance of the epidermal barrier. LEKTI, a multi-domain serine protease inhibitor, is a key regulator of this process, directly inhibiting the activity of several kallikrein-related peptidases (KLKs), most notably KLK5. In Netherton Syndrome, loss-of-function mutations in SPINK5 result in a deficiency of LEKTI, leading to unopposed KLK5 activity in the epidermis.[1][2][3][4] This unchecked proteolytic activity is the primary driver of the cutaneous and immunological manifestations of the disease.

The pathophysiological consequences of KLK5 hyperactivity are twofold:

-

Impaired Skin Barrier Function: KLK5 directly degrades key components of corneodesmosomes, the adhesive structures that hold corneocytes together. This leads to premature and excessive desquamation, a hallmark of NS, and a severely compromised skin barrier.

-

Inflammation and Atopic Manifestations: KLK5 activates Protease-Activated Receptor 2 (PAR2) on the surface of keratinocytes. This initiates a signaling cascade that results in the production of pro-inflammatory and pro-allergic cytokines and chemokines, driving the characteristic atopic dermatitis-like phenotype observed in NS patients.

The KLK5-Mediated Proteolytic Cascade and Downstream Signaling

The unopposed activity of KLK5 in Netherton Syndrome initiates a cascade of events that disrupt skin homeostasis.

Degradation of Desmosomal Components

KLK5 has been shown to directly cleave and degrade critical corneodesmosomal proteins, including desmoglein 1 (DSG1), desmocollin 1 (DSC1), and corneodesmosin.[5][6] This proteolytic degradation weakens the intercellular cohesion in the stratum corneum, leading to its premature shedding and the characteristic peeling skin of NS patients. The compromised integrity of the stratum corneum results in a defective epidermal barrier, leading to increased transepidermal water loss (TEWL) and enhanced penetration of allergens and pathogens.

Activation of a Proteolytic Cascade

KLK5 acts as an upstream activator of other kallikreins, including KLK7 and KLK14.[2][7] This amplifies the proteolytic activity in the epidermis, further contributing to the degradation of the skin barrier.

PAR2-Mediated Inflammatory Signaling

A crucial aspect of KLK5 pathophysiology in NS is its ability to activate PAR2, a G-protein coupled receptor expressed on keratinocytes.[8][9][10] Cleavage of the extracellular domain of PAR2 by KLK5 unmasks a tethered ligand that activates the receptor, initiating an intracellular signaling cascade. This primarily involves the activation of the transcription factor NF-κB.[1][11] Nuclear translocation of NF-κB leads to the upregulation of a host of pro-inflammatory and pro-allergic genes, including:

-

Thymic Stromal Lymphopoietin (TSLP): A key cytokine in the initiation of Th2-mediated allergic inflammation.[8][10]

-

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine.[8][10]

-

Interleukin-8 (IL-8): A chemokine that recruits neutrophils to the site of inflammation.[8][10]

This KLK5-PAR2-NF-κB signaling axis is a primary driver of the chronic inflammation and atopic manifestations seen in Netherton Syndrome.

Quantitative Data from Experimental Models

The use of animal models, particularly Spink5 knockout mice (Spink5-/-) and transgenic mice overexpressing KLK5 (Tg-KLK5), has been instrumental in dissecting the role of KLK5 in Netherton Syndrome.

Table 1: Skin Barrier Function in Netherton Syndrome Mouse Models

| Model | Genotype | Transepidermal Water Loss (TEWL) (g/m²/h) | Reference |

| Wild-Type | WT | ~5 | [5] |

| Netherton Syndrome | Spink5-/- | > 20 | [5] |

| NS with KLK5 knockout | Spink5-/-Klk5-/- | ~5 | [5] |

Table 2: Relative mRNA Expression of Inflammatory Mediators in Netherton Syndrome Mouse Models

| Gene | Spink5-/- vs. WT (Fold Change) | Spink5-/-Klk5-/- vs. Spink5-/- (Fold Change) | Reference |

| Tslp | ~150 | Drastic Reduction | [9] |

| Il-1β | ~100 | Drastic Reduction | [9] |

| Tnf-α | ~10 | Drastic Reduction | [9] |

| Il-17A | ~40 | Drastic Reduction | [9] |

Table 3: Inhibitory Activity of Selected Compounds against KLK5

| Inhibitor | Type | IC50 / Ki | Reference |

| SFTI-1 Analogue | Peptide | Ki = 2.2 ± 0.1 nM | [6] |

| GSK951A | Small Molecule | IC50 = 250 pM | [6] |

| Ursolic Acid | Triterpenoid | IC50 = 5.8 µM | [12] |

Experimental Protocols

Generation of Transgenic KLK5 Mice

This protocol describes the generation of a transgenic mouse model overexpressing human KLK5 in the epidermis, a key tool for studying its pathophysiological role.

Methodology:

-

Construct Design: The full-length cDNA for human KLK5 is cloned downstream of the human involucrin promoter to drive expression specifically in the granular layer of the epidermis. A FLAG epitope tag can be fused to the 3' end for detection purposes.[2][13]

-

Pronuclear Injection: The purified and linearized transgene construct is microinjected into the pronuclei of fertilized mouse oocytes.

-

Embryo Transfer: The microinjected embryos are transferred into the oviducts of pseudopregnant female mice.

-

Genotyping: Offspring are screened for the presence of the transgene by PCR analysis of genomic DNA extracted from tail biopsies.[2][13]

-

Confirmation of Expression: Transgene expression is confirmed by Western blot analysis of skin protein extracts using antibodies against human KLK5 or the FLAG tag, and by immunohistochemistry on skin sections.[2][13]

Measurement of Protease Activity in Skin Extracts

This protocol outlines a method to quantify KLK5 and other protease activities in skin protein extracts using fluorogenic substrates.

Methodology:

-

Protein Extraction: Skin biopsies are homogenized in a suitable lysis buffer and the protein concentration is determined.

-

Fluorogenic Substrate Assay:

-

A specific fluorogenic peptide substrate for the protease of interest (e.g., Boc-VPR-AMC for trypsin-like activity of KLK5) is used.[11]

-

The skin protein extract is incubated with the substrate in a 96-well plate.

-

The cleavage of the substrate releases a fluorescent molecule, and the increase in fluorescence over time is measured using a fluorescence plate reader.

-

The rate of substrate cleavage is proportional to the enzymatic activity in the extract.

-

In Situ Zymography for Localization of Protease Activity

This technique allows for the visualization of proteolytic activity directly within skin tissue sections.

Methodology:

-

Tissue Preparation: Fresh frozen skin cryosections (8-10 µm) are prepared.

-

Substrate Application: The sections are overlaid with a solution containing a fluorescence-quenched substrate, such as DQ-casein or DQ-gelatin.

-

Incubation: The slides are incubated in a humidified chamber at 37°C to allow for enzymatic activity.

-

Visualization: Areas of proteolytic activity will show an increase in fluorescence as the quenching is relieved upon substrate cleavage. The fluorescence is visualized using a fluorescence microscope.

-

Controls: Negative controls should include incubation with specific protease inhibitors to confirm the specificity of the signal.

Skin Permeability Assay (Toluidine Blue Staining)

This assay provides a qualitative assessment of the skin barrier integrity.

Methodology:

-

Dye Application: A 0.1% solution of toluidine blue is applied to the skin of newborn mice for a defined period (e.g., 1-2 minutes).

-

Washing: The excess dye is gently washed off with PBS.

-

Assessment: In mice with a compromised skin barrier, the blue dye will penetrate the stratum corneum and stain the underlying tissue. The extent of dye penetration provides a visual indication of the severity of the barrier defect.[5]

Western Blot Analysis of Desmosomal Proteins

This protocol is for the detection and quantification of desmosomal proteins like DSG1 and DSC1 in skin extracts.

Methodology:

-

Protein Extraction: Epidermal protein extracts are prepared from skin biopsies.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the desmosomal protein of interest (e.g., anti-DSG1 or anti-DSC1).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to the desmosomal proteins can be quantified.

-

Visualizations

Signaling Pathways

Caption: KLK5 signaling cascade in Netherton Syndrome.

Experimental Workflows

Caption: Experimental workflow for studying KLK5 in Netherton Syndrome.

Conclusion and Future Directions

The central role of unopposed KLK5 activity in the pathophysiology of Netherton Syndrome is now well-established. Its dual role in compromising the skin barrier and driving inflammation makes it a prime therapeutic target. The development of specific and potent KLK5 inhibitors is a promising avenue for the treatment of this debilitating disease. Future research should focus on the long-term efficacy and safety of targeting KLK5, as well as exploring the potential of combination therapies that also address the downstream inflammatory cascade. The experimental models and protocols outlined in this guide provide a robust framework for the continued investigation of Netherton Syndrome and the development of novel therapeutic interventions.

References

- 1. Agonists of proteinase-activated receptor-2 stimulate upregulation of intercellular cell adhesion molecule-1 in primary human keratinocytes via activation of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transgenic kallikrein 5 mice reproduce major cutaneous and systemic hallmarks of Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 2 induces ROS-mediated inflammation through Akt-mediated NF-κB and FoxO6 modulation during skin photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

- 5. bicellscientific.com [bicellscientific.com]

- 6. G-protein-coupled-receptor kinases mediate TNFα-induced NFκB signalling via direct interaction with and phosphorylation of IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Development of a Desmocollin-3 Active Mouse Model Recapitulating Human Atypical Pemphigus [frontiersin.org]

- 8. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Kallikrein 5 induces atopic dermatitis–like lesions through PAR2-mediated thymic stromal lymphopoietin expression in Netherton syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G protein-coupled receptor connectivity to NF-kappaB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Situ Zymography | Springer Nature Experiments [experiments.springernature.com]

- 13. Desmoglein 1 Antibodies for Western Blot - Antibody Resource Page [antibodyresource.com]

Upregulation of Kallikrein-Related Peptidase 5 in Atopic Dermatitis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Role of KLK5 in Atopic Dermatitis Pathogenesis, its Associated Signaling Pathways, and Methodologies for its Study.

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a compromised skin barrier and a T-helper 2 (Th2)-skewed immune response.[1][2] Emerging evidence has pinpointed the serine protease Kallikrein-related peptidase 5 (KLK5) as a key player in the intricate pathophysiology of AD.[1][3] Upregulated KLK5 activity contributes to the breakdown of the skin barrier and initiates inflammatory cascades, making it a compelling target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the upregulation of KLK5 in AD, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved.

Quantitative Analysis of KLK5 Upregulation in Atopic Dermatitis

Numerous studies have quantified the increased expression and activity of KLK5 in the skin of individuals with atopic dermatitis compared to healthy controls. This dysregulation is a hallmark of the disease and contributes significantly to its clinical manifestations.

Table 1: KLK5 mRNA Expression in Atopic Dermatitis Skin

| Comparison Group | Fold Change in KLK5 mRNA Expression | Reference |

| Lesional AD vs. Healthy Control | Significantly upregulated | [4] |

| Non-Lesional AD vs. Healthy Control | No significant increase | [4] |

AD: Atopic Dermatitis

Table 2: KLK5 Protein Levels in the Stratum Corneum of Atopic Dermatitis Patients

| Comparison Group | KLK5 Protein Concentration (ng/mg of dry weight) | P-value | Reference |

| Atopic Dermatitis | Median outside the normal range (elevated) | < 0.05 | [1][5] |

| Healthy Controls | Within normal range | N/A | [1][5] |

Table 3: Impact of KLK5 Upregulation on Inflammatory Cytokine Expression in Keratinocytes

| Cytokine | Fold Change in mRNA Expression upon KLK5 Stimulation | Reference |

| Thymic Stromal Lymphopoietin (TSLP) | ~7-fold increase | [6] |

| Interleukin-8 (IL-8) | ~4-fold increase | [6] |

| Tumor Necrosis Factor-α (TNF-α) | ~5-fold increase | [6] |

| Intercellular Adhesion Molecule 1 (ICAM1) | ~5-fold increase | [6] |

Core Signaling Pathway: The KLK5-PAR2 Axis

A critical signaling pathway initiated by upregulated KLK5 in atopic dermatitis involves the activation of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on keratinocytes.[3][7] This activation triggers a downstream cascade leading to the production of pro-inflammatory and pro-allergic mediators.

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of KLK5 in atopic dermatitis. Detailed methodologies for key experiments are provided below.

Quantification of KLK5 mRNA Expression by Real-Time PCR (qPCR)

This protocol outlines the steps for measuring KLK5 mRNA levels in keratinocytes.

Methodology:

-

Cell Culture: Culture primary human keratinocytes in appropriate media. For experimental conditions, cells can be stimulated with relevant cytokines (e.g., IL-4, IL-13) or vehicle control.

-